molecular formula C19H27N B12919757 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole CAS No. 915951-33-6

3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole

Cat. No.: B12919757
CAS No.: 915951-33-6
M. Wt: 269.4 g/mol
InChI Key: RQQLOLQIPYHFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrole (B145914) Heterocycles in Advanced Organic Chemistry

Pyrroles are a prominent class of nitrogen-containing heterocyclic compounds that hold a position of considerable significance in organic chemistry. rsc.org The parent compound, pyrrole (C₄H₄NH), is a five-membered aromatic ring. Its aromaticity is a key feature, arising from the delocalization of six π-electrons over the ring, which satisfies Hückel's rule. wikipedia.org Unlike other aromatic systems like benzene (B151609), the nitrogen atom's lone pair of electrons participates in the aromatic sextet, which significantly influences the ring's reactivity and electronic properties. wikipedia.org

The pyrrole nucleus is a fundamental structural motif in a vast array of biologically critical molecules. It forms the core of the porphyrin ring system, which is central to heme—the oxygen-carrying component of hemoglobin—and chlorophyll, the primary pigment in photosynthesis. wikipedia.org Furthermore, derivatives of pyrrole are found in numerous natural products, agrochemicals, and functional materials. rsc.org In the pharmaceutical industry, the pyrrole scaffold is considered a "privileged structure" because it is a key building block in many drugs with diverse therapeutic applications, including anti-inflammatory, cholesterol-reducing, and antitumor agents. alliedacademies.org

Historical Context and Evolution of Pyrrole Chemistry Research

The history of pyrrole chemistry began in the 19th century. Pyrrole was first detected in 1834 by F. F. Runge as a component of coal tar. wikipedia.org Shortly after, in 1857, it was isolated from the pyrolysis of bone. The name "pyrrole" is derived from the Greek pyrrhos, meaning "fiery," which refers to the characteristic red color it imparts to a pine splint moistened with hydrochloric acid. wikipedia.org

A pivotal moment in the evolution of pyrrole research was the development of foundational synthetic methods. In 1884, German chemists Carl Paal and Ludwig Knorr independently reported a method for synthesizing substituted furans from 1,4-dicarbonyl compounds. wikipedia.org This reaction was subsequently adapted to produce pyrroles by using a primary amine or ammonia (B1221849), a method now universally known as the Paal-Knorr pyrrole synthesis. wikipedia.orgalfa-chemistry.com This and other classical methods, such as the Knorr and Hantzsch syntheses, became cornerstones of heterocyclic chemistry, enabling chemists to construct a wide variety of substituted pyrroles. acs.org Modern synthetic chemistry has expanded this toolbox immensely, with the development of novel strategies like isocyanide-based multicomponent reactions rsc.org and transition-metal-catalyzed cyclizations, which allow for the efficient and controlled synthesis of highly functionalized, polysubstituted pyrroles. acs.orguctm.edu

Defining the Research Focus: The Unique Structural Features of 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole

While extensive literature exists for the pyrrole family, specific academic studies and experimental data for this compound are not widely documented in publicly accessible research. However, a detailed analysis of its structure allows for an informed discussion of its expected chemical properties based on the well-understood effects of its substituents on the pyrrole core.

This molecule is a fully substituted, or tetrasubstituted, pyrrole, meaning each carbon atom of the heterocyclic ring is bonded to a non-hydrogen substituent. The specific arrangement of these groups—a methyl group at position 2, two butyl groups at positions 3 and 4, and a phenyl group at position 5—is predicted to create a unique combination of electronic and steric effects.

Steric Effects : The presence of four substituents, particularly the flexible butyl chains and the bulky phenyl ring, creates significant steric hindrance around the pyrrole core. This steric crowding can influence the molecule's conformation, restrict rotation of the phenyl ring, and direct the approach of reagents in chemical reactions. researchgate.net The interplay between these electronic and steric factors is a key aspect that would define the molecule's unique chemical behavior. researchgate.net

Objectives and Scope of the Academic Investigation into this Specific Pyrrole Derivative

A hypothetical academic investigation into this compound would likely be structured around several key objectives, mirroring the research approach for other novel polysubstituted heterocycles.

The primary objective would be the development of an efficient synthetic route. Given the substitution pattern, a modified Paal-Knorr synthesis could be a viable approach, requiring a specifically substituted 1,4-dicarbonyl precursor to be condensed with ammonia. wikipedia.orgchempedia.info Alternatively, modern multicomponent rsc.org or metal-catalyzed cross-coupling strategies could be explored to construct the densely functionalized ring system. organic-chemistry.org

Following a successful synthesis, a second objective would be the comprehensive characterization of the compound's physicochemical properties. This would involve:

Structural Elucidation : Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and potentially X-ray crystallography to confirm the molecular structure and determine its solid-state conformation.

Spectroscopic and Electrochemical Analysis : Investigating its optical properties (UV-Vis absorption and fluorescence) and electrochemical behavior (cyclic voltammetry) to understand how the specific substitution pattern affects its electronic energy levels and redox potentials. acs.org

A final objective would be to explore its potential utility. Based on its structure, which combines an electron-rich heterocyclic core with a conjugated phenyl group, research could probe its applications in materials science (e.g., as a building block for organic electronic materials) or medicinal chemistry, where polysubstituted pyrroles are known to exhibit a wide range of biological activities. researchgate.net The scope of such an investigation would be to establish a foundational understanding of this specific molecule's synthesis and properties, thereby contributing to the broader knowledge of structure-property relationships in the field of substituted pyrroles.

Data Tables

Table 1: Physicochemical Properties of 1H-Pyrrole This table presents key data for the parent pyrrole compound.

PropertyValue
Chemical Formula C₄H₅N
Molar Mass 67.09 g·mol⁻¹
Appearance Colorless volatile liquid
Density 0.967 g·cm⁻³
Melting Point -23 °C
Boiling Point 129 to 131 °C
Acidity (pKa of N-H) 16.5
Basicity (pKa of conjugate acid) -3.8

Data sourced from Wikipedia. wikipedia.org

Table 2: Foundational Synthetic Methods for Pyrroles This table summarizes prominent named reactions used to synthesize the pyrrole ring.

Synthesis MethodPrecursorsBrief Description
Paal-Knorr Synthesis 1,4-Dicarbonyl compound + Ammonia or primary amineA condensation reaction, typically under acidic conditions, that forms the pyrrole ring through dehydration. wikipedia.org
Knorr Pyrrole Synthesis α-Amino ketone + Compound with an α-methylene group (e.g., β-ketoester)A condensation reaction that produces substituted pyrroles. acs.org
Hantzsch Pyrrole Synthesis α-Halo ketone + β-Ketoester + Ammonia or primary amineA multi-component reaction resulting in the formation of a substituted pyrrole. acs.org
Barton-Zard Synthesis Isocyanoacetate + NitroalkeneA reaction that involves the addition of an isocyanoacetate to a nitroalkene followed by cyclization and elimination to form the pyrrole ring. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

915951-33-6

Molecular Formula

C19H27N

Molecular Weight

269.4 g/mol

IUPAC Name

3,4-dibutyl-2-methyl-5-phenyl-1H-pyrrole

InChI

InChI=1S/C19H27N/c1-4-6-13-17-15(3)20-19(18(17)14-7-5-2)16-11-9-8-10-12-16/h8-12,20H,4-7,13-14H2,1-3H3

InChI Key

RQQLOLQIPYHFDU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=C1CCCC)C2=CC=CC=C2)C

Origin of Product

United States

Synthetic Methodologies for 3,4 Dibutyl 2 Methyl 5 Phenyl 1h Pyrrole and Analogs

Classical Pyrrole (B145914) Synthesis Strategies and their Adaptations

The classical syntheses, including the Paal-Knorr, Hantzsch, and Knorr methods, remain highly relevant for preparing pyrrole derivatives. Their adaptability for specific substitution patterns, such as that found in 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole, is a testament to their enduring utility.

The Paal-Knorr synthesis is arguably the most direct and widely employed method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgrgmcet.edu.inresearchgate.net The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Mechanism: The reaction mechanism, elucidated by V. Amarnath and colleagues, involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. wikipedia.orgresearchgate.netuctm.edu This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.orguctm.edu Subsequent dehydration of this cyclic intermediate yields the aromatic pyrrole ring. wikipedia.orguctm.edu Studies have shown that the cyclization of the hemiacetal is the rate-determining step, and the reaction proceeds without the formation of an enamine intermediate. organic-chemistry.org

Synthetic Scope and Adaptation: The primary strength of the Paal-Knorr synthesis lies in its reliability and the direct correspondence between the substituents on the 1,4-dicarbonyl precursor and the final pyrrole product. rgmcet.edu.in For the synthesis of this compound, the required precursor would be 3,4-dibutyl-2-phenylheptane-2,6-dione . The reaction would proceed by condensation with ammonia or an ammonia source like ammonium (B1175870) acetate. wikipedia.org

Numerous modifications have been developed to improve the efficiency and conditions of the Paal-Knorr reaction. These include the use of various catalysts and reaction media:

Lewis Acids: Catalysts such as iron(III) chloride, bismuth nitrate, and magnesium iodide have been shown to promote the reaction, often under milder conditions. uctm.eduorganic-chemistry.orgresearchgate.net

Green Chemistry Approaches: To address concerns about harsh reaction conditions, greener methods have been developed. These include catalyst- and solvent-free conditions, reactions in water, or the use of recyclable deep eutectic solvents. uctm.edursc.org

The main limitation of this method is the accessibility of the required 1,4-dicarbonyl compound, which may require a multi-step synthesis itself. researchgate.net

organic-chemistry.orgorganic-chemistry.orgrgmcet.edu.inresearchgate.netrsc.org
Table 1: Paal-Knorr Synthesis Variants for Substituted Pyrroles
Catalyst/Solvent SystemKey FeaturesApplicabilityReference
Acetic AcidClassical conditions, accelerates the reaction.Widely applicable for many 1,4-diketones and primary amines.
Iron(III) Chloride in WaterMild, economical, and environmentally friendly.Good to excellent yields for N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran.
Bismuth NitrateCan be used in solvent-free conditions, providing high yields.Effective for aliphatic, heterocyclic, and multicyclic aromatic systems.
Catalyst and Solvent-FreeUltimate green conditions, simple stirring at room temperature.Excellent yields for reactions of 2,5-hexanedione (B30556) with various amines.

The Hantzsch pyrrole synthesis involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net Despite its status as a classical named reaction, it has been historically less utilized than the Paal-Knorr or Knorr syntheses, often perceived as having a limited scope and producing moderate yields. thieme-connect.comresearchgate.net

Mechanism: The reaction begins with the condensation of the β-ketoester and the amine to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent steps involve cyclization and dehydration to furnish the final substituted pyrrole. wikipedia.org An alternative pathway where the enamine attacks the α-carbon of the haloketone in an SN2 fashion has also been proposed. wikipedia.org

Versatility and Limitations: The Hantzsch synthesis offers a convergent approach to assembling the pyrrole ring from three distinct components, which can be advantageous for creating molecular diversity. thieme-connect.com To synthesize this compound, one potential combination of starting materials would be:

β-ketoester: An ester of 2-butyl-3-oxohexanoic acid.

α-haloketone: 1-halo-1-phenylpropan-2-one.

Amine: Ammonia.

However, the Hantzsch synthesis has several limitations. The reaction can be plagued by side reactions, such as the self-condensation of intermediates or competing furan synthesis (the Feist-Benary reaction). thieme-connect.com The regiochemical outcome can also be ambiguous, although it is generally accepted that the nitrogen atom attacks the carbonyl of the β-ketoester and the enamine attacks the carbonyl of the α-haloketone. researchgate.net Modern variations using mechanochemistry or continuous flow have been developed to improve yields and reaction times, potentially expanding the utility of this method for complex targets. wikipedia.org

The Knorr pyrrole synthesis is a powerful method for preparing substituted pyrroles from the condensation of an α-amino-ketone with a β-ketoester or other compound with an electron-withdrawing group alpha to a carbonyl. wikipedia.org

Mechanism and Applicability: A key feature of the Knorr synthesis is that the α-amino-ketone is highly reactive and prone to self-condensation, so it is typically generated in situ. wikipedia.org The common procedure involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.org The resulting α-amino-ketone then condenses with a β-ketoester. The mechanism proceeds through the formation of an enamine from the amino-ketone, which then attacks the keto-group of the second component. This is followed by cyclization and dehydration to yield the pyrrole ring.

For a target like this compound, the Knorr synthesis presents a viable, albeit complex, route. The disconnection would involve:

α-amino-ketone: 1-amino-1-phenylpropan-2-one (B3259658) (derived from the corresponding oxime).

β-keto-compound: 5-butyl-4-oxooctanal or a corresponding ester.

The major advantage of the Knorr synthesis is its ability to produce highly functionalized pyrroles that may be difficult to access through other means. wikipedia.org A catalytic version using a manganese catalyst has been developed, which proceeds via a dehydrogenative coupling and produces hydrogen gas as the only byproduct, representing a more sustainable approach. organic-chemistry.org The primary challenge remains the synthesis and in situ generation of the requisite α-amino-ketone precursor. wikipedia.org

Advanced Catalytic and Non-Traditional Approaches to Pyrrole Ring Formation

In recent decades, significant progress has been made in developing new catalytic methods for pyrrole synthesis that offer improved efficiency, regioselectivity, and sustainability compared to classical methods. rsc.org

Transition metals such as palladium (Pd), ruthenium (Ru), copper (Cu), rhodium (Rh), and gold (Au) have emerged as powerful catalysts for constructing the pyrrole ring through various annulation and cyclization strategies. organic-chemistry.orgrsc.org

Ruthenium-Catalyzed Annulation: Efficient methods for synthesizing substituted pyrroles include the ruthenium-catalyzed oxidative annulation of enamides with alkynes. This reaction proceeds via C-H/N-H bond cleavage and allows for the regioselective formation of polysubstituted pyrroles. nih.govacs.org

Palladium-Catalyzed Annulation: Palladium catalysts are effective for [4+1] annulation reactions. For instance, α-alkenyl-dicarbonyl compounds can react with primary amines in a "one-pot" cascade fashion to yield highly substituted pyrroles under mild conditions with oxygen as the terminal oxidant. mdpi.com

Copper-Catalyzed Annulation: Copper-catalyzed C-H/N-H annulation of enaminones with alkynes provides a facile route to 2,3,4,5-tetrasubstituted pyrroles. rsc.org This approach is notable for its operational simplicity and use of an inexpensive catalyst. rsc.org

Gold and Rhodium Catalysis: Gold catalysts can enable cascade reactions, such as a formal [3+2] annulation, to build the pyrrole ring in a modular fashion. organic-chemistry.org Rhodium catalysts are used in the transannulation of triazoles with vinyl ethers to give various substituted pyrroles. organic-chemistry.org Zinc iodide has also been shown to be a cost-effective catalyst for the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.org

These catalytic methods offer powerful alternatives for assembling complex pyrroles like this compound, often with high atom economy and functional group tolerance.

nih.govacs.orgmdpi.comrsc.orgorganic-chemistry.org
Table 2: Selected Transition-Metal-Catalyzed Pyrrole Syntheses
CatalystReaction TypeStarting MaterialsKey AdvantagesReference
[Ru(p-cymene)Cl2]2Oxidative AnnulationEnamides and AlkynesHigh regioselectivity, C-H/N-H activation.
Pd(TFA)2[4+1] Annulationα-Alkenyl-dicarbonyls and Primary Amines"One-pot" cascade reaction, mild conditions.
Cu(OAc)2C-H/N-H AnnulationEnaminones and Alkynyl EstersAccess to tetrasubstituted pyrroles, inexpensive catalyst.
ZnI2 / Rh2(O2CC3F7)4Denitrogenative AnnulationDienyl AzidesMild, room temperature conditions, cost-effective (ZnI2).

As part of the drive towards sustainable chemistry, photochemical and electrochemical methods have gained significant attention for pyrrole synthesis. rsc.orgrsc.org These techniques often operate under mild conditions, avoiding harsh reagents and high temperatures, and can provide unique pathways for constructing substituted pyrroles. rsc.org

Electrochemical Synthesis: Electrochemical methods can be used to achieve oxidative annulation reactions. For example, the electrolysis of primary amines with aldehydes or ketones can generate polysubstituted pyrroles. rsc.org Another approach involves a three-component reaction of β-dicarbonyl compounds, aldehydes, and amines, which proceeds through a β-enamino ketone intermediate. researchgate.net These methods are often cost-efficient and environmentally friendly. researchgate.net

Photochemical Synthesis: Visible-light-driven photocatalysis offers a metal-free pathway to pyrrole construction. rsc.org Photocatalytic [3+2] annulation of vinyl azides with α-carbonyl alkenes is one such method that demonstrates a broad substrate scope. rsc.org Photochemical reactions provide a sustainable route for generating the radical intermediates necessary for cyclization and pyrrole formation. rsc.orgresearchgate.net

These sustainable methods represent the cutting edge of pyrrole synthesis. While specific protocols for this compound may require development, the underlying principles of these techniques are well-suited for the construction of such highly substituted heterocyclic systems. rsc.org

Strategies for Regioselective Introduction of Dibutyl, Methyl, and Phenyl Moieties.

Direct Functionalization of Pre-formed Pyrrole Rings

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials. researchgate.netnumberanalytics.com Pyrrole, being an electron-rich heterocycle, is amenable to such transformations, although regioselectivity can be a challenge. researchgate.netnih.gov

Palladium-catalyzed C-H activation is a prominent method for direct arylation. acs.orgnih.gov For instance, the C-5 position of a 2-substituted pyrrole can be directly arylated using aryl halides. N-Heterocyclic carbene (NHC) palladium complexes have proven effective for the direct arylation of pyrrole derivatives with aryl chlorides, offering an advantage over air-sensitive phosphine (B1218219) ligands. nih.gov Similarly, ruthenium-catalyzed C-H arylation using boronic acids provides a route to C2-arylated pyrroles. chemistryviews.org The pyrrole nitrogen can also act as a directing group to guide functionalization to specific positions on an adjacent ring, as seen in the Pd(II)-catalyzed ortho-alkylation of 2-phenylpyrroles. nih.gov

While direct alkylation is less common, methods involving carbene insertion have been developed. Transition-metal-catalyzed carbene insertion into C-H bonds, often using diazo compounds as carbene precursors, can achieve selective alkylation of pyrroles. researchgate.net Furthermore, chemoselective functionalization can be controlled by the choice of base; for example, N-acylpyrroles can undergo either an anionic Fries rearrangement or C-H functionalization of a different aromatic ring depending on the reaction conditions. rsc.org

Functionalization MethodCatalyst/ReagentTarget PositionKey FeaturesReference
Direct C-H ArylationPalladium-NHC complexesC-5Couples pyrroles with aryl chlorides. nih.gov
Direct C-H ArylationRuthenium complexesC-2Uses boronic acids as the aryl source. chemistryviews.org
C-H Alkylation/BenzylationPdBr₂/Li₂CO₃ortho-position of a C-2 phenyl groupPyrrole acts as a directing group. nih.gov
Carbene InsertionTransition metal complexes (e.g., TpxCu)C-αUses diazo compounds for alkylation. researchgate.net

Cross-Coupling Reactions for C-C Bond Construction at Pyrrole Ring Positions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds and are particularly well-suited for introducing aryl and other carbon-based substituents onto the pyrrole scaffold. numberanalytics.com The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. libretexts.org

This reaction typically involves the coupling of a halo-pyrrole with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com To introduce the C-5 phenyl group onto a pre-existing 3,4-dibutyl-2-methylpyrrole core, a 5-halo (bromo- or iodo-) derivative would be coupled with phenylboronic acid. The choice of catalyst, often a palladium complex with specialized phosphine ligands, is crucial for achieving high yields, especially with challenging heterocyclic substrates. organic-chemistry.org Protecting the pyrrole nitrogen, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be beneficial, as it often improves yields and prevents side reactions like debromination that can occur with N-unprotected pyrroles. nih.gov The Suzuki reaction is tolerant of a wide range of functional groups, making it a robust choice for late-stage functionalization. nih.gov

Modular Synthetic Pathways for this compound

A modular or convergent synthesis allows for the construction of the target molecule from distinct, pre-functionalized fragments. This approach offers flexibility and efficiency. The synthesis of 3,4-disubstituted pyrroles often relies on such strategies. researchgate.net

One logical modular pathway to this compound could start with a Paal-Knorr or a related condensation reaction. The key 1,4-dicarbonyl intermediate, 5,6-dibutyldecane-2,5-dione, could be synthesized first. Reaction of this diketone with an amino ketone derivative or ammonia could form the pyrrole ring with the methyl and dibutyl groups in place.

Alternatively, a more convergent and regioselective approach might leverage a combination of MCR and cross-coupling reactions. For example:

Formation of a 3,4-Dibutylpyrrole Core: A Barton-Zard reaction between 1-nitrohex-1-ene and an appropriate isocyanide could establish the 3,4-dibutyl pattern. Alternatively, the van Leusen reaction using TosMIC and an α,β-unsaturated ketone bearing butyl groups could yield a 3,4-dibutylpyrrole. nih.govresearchgate.net

Regioselective Halogenation: The resulting 3,4-dibutylpyrrole could be selectively halogenated (e.g., brominated with N-bromosuccinimide) at the more reactive C-2 and C-5 positions.

Sequential Cross-Coupling: A stepwise Suzuki-Miyaura coupling could then be employed. First, coupling with methylboronic acid at one of the halo-positions, followed by coupling with phenylboronic acid at the remaining halo-position, would complete the synthesis. rsc.org This modular approach allows for the controlled and regioselective installation of each substituent. chemistryviews.org

This combination of building-block synthesis followed by site-selective functionalization represents a powerful and flexible strategy for accessing complex, polysubstituted pyrroles like this compound.

Reactivity and Mechanistic Studies of 3,4 Dibutyl 2 Methyl 5 Phenyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) in Substituted Pyrroles

Pyrroles undergo electrophilic aromatic substitution more readily than benzene (B151609) due to the delocalization of the nitrogen lone pair, which increases the electron density of the ring. uobaghdad.edu.iqpearson.com This enhanced reactivity means that milder reagents and conditions can be used for substitution reactions compared to those required for benzene. pearson.com

The position of electrophilic attack on the pyrrole (B145914) ring is highly regioselective. For unsubstituted pyrrole, substitution occurs preferentially at the C2 (α) position because the intermediate carbocation (arenium ion) is stabilized by more resonance structures compared to attack at the C3 (β) position. uobaghdad.edu.iqonlineorganicchemistrytutor.comvedantu.comquora.com

In 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole, all carbon atoms of the pyrrole ring are already substituted. The positions C2 and C5 are occupied by a methyl and a phenyl group, respectively, while the C3 and C4 positions are occupied by butyl groups.

Alkyl Substituents (Methyl and Butyl): Alkyl groups are electron-donating through an inductive effect, which further activates the pyrrole ring towards electrophilic attack, making it even more reactive than unsubstituted pyrrole. youtube.com These groups enhance the rate of EAS.

Given that all ring positions are substituted, a typical EAS reaction would not occur unless it involves the displacement of one of the existing substituents. Such ipso-substitution is less common but possible. Alternatively, reactions could occur on the phenyl substituent, directed by the pyrrolyl group, or at one of the alkyl side chains.

The directing effects of substituents on a pyrrole ring follow general principles:

Electron-donating groups at the α-position (like the methyl group at C2) direct incoming electrophiles to the C3 and C5 positions. uoanbar.edu.iq

Electron-donating groups at the β-position (like the butyl groups at C3 and C4) direct incoming electrophiles to the C2 and C5 positions. uoanbar.edu.iq

Since all positions are blocked in this compound, any potential EAS on the pyrrole ring itself would be sterically hindered and electronically complex.

The mechanism of electrophilic aromatic substitution on a pyrrole ring proceeds through a two-step process involving the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. pearson.com

Attack by the Electrophile: The π-electron system of the pyrrole ring acts as a nucleophile and attacks an electrophile (E+). This is the rate-determining step and results in the formation of a carbocation intermediate, temporarily disrupting the aromaticity of the ring. pearson.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyrrole ring. uobaghdad.edu.iq

The preference for attack at the C2 position is explained by the stability of the resulting sigma complex.

Attack at C2: The positive charge is delocalized over three atoms, including the nitrogen atom, leading to three significant resonance structures. onlineorganicchemistrytutor.comquora.comyoutube.com

Attack at C3: The positive charge is delocalized over only two carbon atoms, resulting in two significant resonance structures. The nitrogen atom is not directly involved in stabilizing the positive charge. onlineorganicchemistrytutor.comquora.com

Therefore, the transition state leading to the C2-substituted product is lower in energy, and this product is formed faster. pearson.com For a polysubstituted pyrrole like this compound, these fundamental mechanistic principles still apply, but the reaction's feasibility and outcome are dominated by the existing substituents.

Nucleophilic Reactivity and Substitution Mechanisms

The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophilic substitution. edurev.inquimicaorganica.org This is in contrast to its high reactivity with electrophiles. The reactivity of pyrroles towards nucleophiles is in the opposite order of their reactivity towards electrophiles. uoanbar.edu.iqedurev.in

Nucleophilic substitution on the pyrrole ring is rare and typically requires the presence of strong electron-withdrawing groups (EWGs) to activate the ring. quimicaorganica.orgrsc.orgrsc.org For example, 2,5-dinitro-1-methylpyrrole has been shown to undergo bimolecular nucleophilic substitution under mild conditions. rsc.org The EWGs decrease the electron density of the ring, making it more susceptible to attack by a nucleophile.

In the case of this compound, the ring is substituted with electron-donating alkyl groups, which further deactivate the ring towards nucleophilic attack. Therefore, direct nucleophilic substitution on the pyrrole ring of this compound is highly unlikely under normal conditions.

One studied mechanism for nucleophilic substitution in some alkylpyrroles involves oxidation by molecular oxygen, which generates a pyrrolylmethyl intermediate that can then react with nucleophiles. nih.gov However, this is a specific oxidative condition and not a general nucleophilic substitution pathway.

The influence of substituents on nucleophilic substitution is the reverse of their effect on electrophilic substitution.

Electron-Withdrawing Groups (EWGs): These groups activate the pyrrole ring towards nucleophilic attack. An EWG at the α-position generally directs substitution to the C4 and/or C5 positions. edurev.in An EWG at the β-position facilitates substitution at the C5 position. edurev.in

Electron-Donating Groups (EDGs): These groups deactivate the ring towards nucleophilic attack. uoanbar.edu.iq

Since this compound contains only electron-donating alkyl groups and a phenyl group, it is strongly deactivated for nucleophilic substitution reactions on the pyrrole ring.

Pericyclic and Cycloaddition Reactions Involving the Pyrrole Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org Pyrroles can participate in several types of pericyclic reactions, most notably cycloaddition reactions.

Pyrroles can function as dienes in [4+2] Diels-Alder cycloadditions, particularly when an electron-withdrawing group is attached to the nitrogen atom. wikipedia.org They can also undergo [4+3], [2+2], and [2+1] cycloadditions. wikipedia.orgthieme-connect.de

The participation of this compound in such reactions would be influenced by its specific substitution pattern. The bulky butyl groups at the C3 and C4 positions would likely impose significant steric hindrance, potentially impeding the approach of a dienophile or other reactant. The electronic nature of the substituents would also play a crucial role in determining the feasibility and outcome of any cycloaddition reaction. For instance, the electron-donating alkyl groups might reduce the pyrrole's reactivity as a diene with electron-rich dienophiles in a normal electron demand Diels-Alder reaction.

Some examples of cycloaddition reactions involving pyrrole derivatives include:

[4+3] Cycloadditions: These reactions can be used to construct aza-bridged bicyclic systems. thieme-connect.de

[3+2] Cycloadditions: 1,3-dipolar cycloadditions are used to synthesize various heterocyclic systems fused to the pyrrole ring. nih.govmdpi.com For example, the reaction of tosylmethyl isocyanide with the double bond of coumarin (B35378) derivatives can yield chromeno[3,4-c]pyrroles. nih.gov

[2+1] Cycloadditions: Pyrroles can react with carbenes, such as dichlorocarbene, in a [2+1] cycloaddition to form a dichlorocyclopropane intermediate, which can then rearrange. wikipedia.org

The specific reactivity of this compound in pericyclic reactions would require experimental investigation, as the interplay of steric and electronic effects of its multiple substituents is complex.

Article on the Reactivity of this compound Unattainable Due to Lack of Available Scientific Data

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the reactivity and mechanistic studies of the specific chemical compound this compound in the context of [4+2] and 1,3-dipolar cycloaddition reactions.

Extensive searches were conducted to locate scholarly articles, experimental data, and mechanistic analyses pertaining to the Diels-Alder type and 1,3-dipolar cycloaddition reactions of this compound. These searches, however, did not yield any specific results for this particular compound.

The greater aromatic character of the pyrrole ring, as compared to other five-membered heterocycles like furan (B31954), generally diminishes its reactivity as a diene in Diels-Alder reactions. nih.gov Cycloadditions with pyrroles can be challenging and often require activation through electron-withdrawing groups on the pyrrole nitrogen or the use of highly reactive dienophiles. ucla.eduresearchgate.net Similarly, while the 1,3-dipolar cycloaddition is a common method for synthesizing substituted pyrroles, specific studies detailing the participation of pre-formed this compound in such reactions were not found. rsc.orgacs.org

Although general principles governing the cycloaddition reactions of the pyrrole scaffold are well-documented, the strict requirement to focus solely on the reactivity of this compound cannot be met. The absence of specific experimental data, including reaction conditions, yields, and mechanistic details for this compound, precludes the generation of the requested scientifically accurate article and associated data tables.

Therefore, the sections on "[4+2] Cycloadditions (Diels-Alder Type) with Pyrroles as Dienes" and "1,3-Dipolar Cycloaddition Reactions in the Context of Pyrrole Synthesis and Functionalization" for this compound cannot be written.

Computational and Theoretical Investigations of 3,4 Dibutyl 2 Methyl 5 Phenyl 1h Pyrrole

Electronic Structure Analysis through Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying polysubstituted pyrroles. hilarispublisher.comresearchgate.net This method is used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. nih.govnih.gov

For 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole, DFT calculations, typically employing hybrid functionals like B3LYP with a basis set such as 6-31G* or higher, would be used to predict key structural parameters. hilarispublisher.comnih.gov A critical parameter for this molecule is the dihedral angle between the pyrrole (B145914) and phenyl rings. Studies on similar 2-phenylpyrrole systems have shown that the planar conformation is often a low-energy barrier transition state, while the most stable (ground state) geometry features a non-planar, twisted arrangement of the rings. researchgate.net This twist arises from steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the pyrrole ring. The butyl chains, with their own conformational freedom, would also be modeled to find their lowest energy staggered arrangements.

Energetic profiles, including the calculation of thermodynamic properties like the enthalpy of formation, can also be determined. researchgate.net These calculations provide a quantitative measure of the molecule's stability.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on studies of analogous compounds.

ParameterPredicted Value
Pyrrole-Phenyl Dihedral Angle~45° - 55°
C2-C5 Bond Length (Pyrrole Ring)~1.42 Å
N1-C2 Bond Length (Pyrrole Ring)~1.37 Å
C5-C(Phenyl) Bond Length~1.48 Å

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

For a substituted pyrrole, the HOMO is typically distributed across the π-system of the pyrrole ring. researchgate.net The location of the highest electron density in the HOMO indicates the most probable sites for electrophilic attack. numberanalytics.com In the case of this compound, the electron-donating nature of the alkyl groups at the C3 and C4 positions and the methyl group at C2 would increase the energy of the HOMO compared to unsubstituted pyrrole, enhancing its nucleophilicity. The phenyl group at C5 can act as a π-acceptor or donor, influencing the electron density distribution. FMO analysis would predict the precise regioselectivity of reactions like halogenation or acylation. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netijcce.ac.ir A smaller gap generally implies higher reactivity. researchgate.net

Table 2: Representative FMO Data Note: Values are illustrative and depend on the specific DFT functional and basis set used.

OrbitalEnergy (eV)Primary Location of Electron Density
HOMO-5.1 eVπ-system of the pyrrole ring, with significant density at C3/C4
LUMO-0.8 eVDistributed across both the pyrrole and phenyl π-systems
HOMO-LUMO Gap4.3 eVIndicates high kinetic stability

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation at a given temperature. mdpi.com

For this compound, MD simulations would be invaluable for exploring its conformational landscape. nih.gov Key dynamic processes include:

Phenyl Ring Rotation: MD can simulate the rotation of the phenyl group around the C5-C(phenyl) single bond, determining the rotational energy barrier and the probability of finding the ring at different dihedral angles.

Butyl Chain Flexibility: The two butyl chains at the C3 and C4 positions have multiple rotatable bonds. MD simulations can map the vast conformational space of these chains, identifying the most populated conformations and how their movement might influence access to the pyrrole core. researchgate.net

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how interactions with the surrounding medium affect the molecule's conformational preferences and dynamics. nih.gov

These simulations provide a picture of the molecule not as a single static structure, but as a dynamic ensemble of interconverting conformers. nih.gov

Modeling of Reaction Pathways and Transition States for Pyrrole Functionalization

Computational chemistry allows for the detailed modeling of chemical reaction mechanisms, providing a level of detail often unattainable through experiments alone. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. mit.edu

For this compound, this approach could be used to model various functionalization reactions. A common reaction for pyrroles is electrophilic substitution. numberanalytics.com Computational modeling could elucidate the mechanism by:

Locating the Transition State: For an electrophilic attack at one of the pyrrole carbons, calculations can find the high-energy transition state structure. nih.gov Vibrational frequency calculations are used to confirm that a structure is a true transition state, which is characterized by having exactly one imaginary frequency. hilarispublisher.com

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. By comparing the activation energies for attack at different positions, one can predict the reaction's regioselectivity, corroborating FMO theory predictions.

Mapping the Reaction Coordinate: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species. hilarispublisher.com

This modeling provides a step-by-step understanding of how bonds are broken and formed during the chemical transformation. researchgate.net

Computational Approaches to Intermolecular Interactions and Molecular Recognition

The way this compound interacts with itself or with other molecules is critical for understanding its properties in condensed phases and its potential as a molecular receptor. nih.govtaylorfrancis.comnih.gov Computational methods can quantify and characterize these non-covalent interactions.

Key intermolecular interactions for this molecule would include:

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor. The π-electron clouds of the pyrrole and phenyl rings can act as hydrogen bond acceptors. core.ac.ukscispace.com Computational studies can identify and quantify the strength of these N-H···π interactions, which are crucial for self-assembly and crystal packing. core.ac.uk

Van der Waals Interactions: The extensive nonpolar surface area provided by the butyl chains and the phenyl ring leads to significant London dispersion forces, which would be the dominant interactions in nonpolar environments.

π-π Stacking: Interactions between the aromatic rings of two separate molecules can lead to stacked arrangements, which can be modeled to determine the preferred geometry (e.g., parallel-displaced vs. T-shaped) and interaction energy.

Molecular docking and molecular dynamics simulations are often used to study molecular recognition, for instance, by simulating how the pyrrole derivative might bind to the active site of a protein or another host molecule. acs.orgnih.govmdpi.com These simulations can predict binding poses and estimate binding affinities, guiding the design of molecules for specific applications. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3,4 Dibutyl 2 Methyl 5 Phenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. rsc.org For 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic framework.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar substituted pyrrole (B145914) structures. nih.govmdpi.com

The ¹H NMR spectrum would feature a broad singlet for the N-H proton, typically in the range of δ 8.0-9.0 ppm. The phenyl group protons would appear as multiplets in the aromatic region (δ 7.2-7.6 ppm). The methyl group attached to the pyrrole ring would produce a sharp singlet around δ 2.2-2.3 ppm. nih.gov The two butyl groups, being in different chemical environments at positions 3 and 4, would exhibit complex multiplets for their methylene (B1212753) (CH₂) and terminal methyl (CH₃) protons in the aliphatic region (δ 0.9-2.7 ppm).

The ¹³C NMR spectrum would provide signals for all 19 carbon atoms. The pyrrole ring carbons (C2, C3, C4, C5) are expected to resonate between δ 105-140 ppm. mdpi.com The phenyl carbons will show signals in the δ 125-140 ppm range, while the aliphatic carbons of the methyl and butyl groups will appear upfield (δ 13-35 ppm). nih.govmdpi.com

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-H8.0 - 9.0 (s, 1H)-
Phenyl-H7.20 - 7.60 (m, 5H)125.0 - 135.0
Pyrrole-C2-~130.0
Pyrrole-C3-~120.0
Pyrrole-C4-~122.0
Pyrrole-C5-~133.0
2-Methyl-H2.20 - 2.30 (s, 3H)~12.5
3-Butyl-α-CH₂2.50 - 2.70 (t, 2H)~28.0
3-Butyl-β-CH₂1.40 - 1.60 (m, 2H)~34.0
3-Butyl-γ-CH₂1.30 - 1.50 (m, 2H)~23.0
3-Butyl-δ-CH₃0.90 - 1.00 (t, 3H)~14.0
4-Butyl-α-CH₂2.40 - 2.60 (t, 2H)~27.0
4-Butyl-β-CH₂1.40 - 1.60 (m, 2H)~34.0
4-Butyl-γ-CH₂1.30 - 1.50 (m, 2H)~23.0
4-Butyl-δ-CH₃0.90 - 1.00 (t, 3H)~14.0

Note: s = singlet, t = triplet, m = multiplet. Predictions are based on analogous compounds.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show correlations between the adjacent methylene protons within each butyl chain, confirming the -CH₂-CH₂-CH₂-CH₃ spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). researchgate.net This would allow for the definitive assignment of each protonated carbon by linking the proton shifts to the carbon shifts, for example, matching the methyl proton singlet to its corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) ¹H-¹³C couplings. researchgate.net This is crucial for establishing the connectivity of the substituents to the pyrrole ring. Expected key correlations would include:

The methyl protons (at C2) showing a correlation to C2 and C3 of the pyrrole ring.

The α-methylene protons of the 3-butyl group showing correlations to C2, C3, and C4 of the pyrrole ring.

The α-methylene protons of the 4-butyl group showing correlations to C3, C4, and C5 of the pyrrole ring.

The ortho-protons of the phenyl group showing a correlation to C5 of the pyrrole ring.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M+H]⁺) of this compound (C₁₉H₂₇N). This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula. The calculated exact mass for [C₁₉H₂₈N]⁺ is 260.2216.

The fragmentation of the molecular ion upon electron impact (EI) or collision-induced dissociation (CID) provides a structural fingerprint. chemguide.co.uk For substituted pyrroles, fragmentation is often influenced by the substituents on the ring. nih.gov The fragmentation of this compound is expected to proceed via several key pathways:

Benzylic cleavage: Loss of a propyl radical (•C₃H₇) from one of the butyl chains is a likely fragmentation, leading to a stable benzylic-type cation.

Loss of alkyl chains: Sequential loss of ethylene (B1197577) (C₂H₄) or other small alkyl fragments from the butyl chains.

Ring fragmentation: Cleavage of the pyrrole ring itself, although this may be less favorable than side-chain fragmentation.

Predicted HRMS Fragments for this compound

Proposed Fragment Formula m/z (Monoisotopic) Description
[M+H]⁺[C₁₉H₂₈N]⁺270.2216Protonated Molecular Ion
[M]⁺•[C₁₉H₂₇N]⁺•269.2138Molecular Ion
[M - CH₃]⁺[C₁₈H₂₄N]⁺254.1903Loss of a methyl radical
[M - C₃H₇]⁺[C₁₆H₂₀N]⁺226.1590Loss of a propyl radical (benzylic cleavage)
[M - C₄H₉]⁺[C₁₅H₁₈N]⁺212.1434Loss of a butyl radical

Note: Fragmentation is predictive and based on general principles of mass spectrometry. libretexts.org

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acs.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium-Broad
Aromatic C-H Stretch3000 - 3100Medium-Sharp
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1500 - 1600Medium
Pyrrole Ring Stretch1450 - 1550Medium
C-N Stretch1150 - 1250Medium
C-H Bending (Aromatic)690 - 900Strong

Note: Predictions are based on characteristic IR absorption frequencies for pyrrole and aromatic compounds. researchgate.netnist.gov

The most prominent features would be the N-H stretching vibration, a broad band indicating hydrogen bonding in the condensed phase. researchgate.net Strong absorptions from the aliphatic C-H stretching of the four butyl groups would dominate the 2850-2960 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the phenyl ring would also be clearly visible. acs.org

X-ray Crystallography: Single-Crystal and Powder X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would yield precise data on bond lengths, bond angles, and torsional angles. This would confirm the planarity of the pyrrole ring and the orientation of the phenyl and butyl substituents.

Furthermore, crystallographic analysis reveals intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and π-π stacking between the aromatic rings of adjacent molecules. acs.org In the absence of single crystals, Powder X-ray Diffraction (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample. While no specific crystal structure for this compound is publicly available, data from similar structures like 2,5-dimethyl-1-phenyl-1H-pyrrole provide a reference for expected bond lengths and angles. mdpi.com

Electrochemical Characterization Techniques for Redox Behavior and Electronic Properties

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of the molecule. Pyrrole and its derivatives are known to undergo electrochemical oxidation. ibm.comacs.org The oxidation potential is sensitive to the nature and position of substituents on the pyrrole ring. ibm.com

For this compound, the electron-donating nature of the two butyl groups and the methyl group is expected to lower the oxidation potential compared to unsubstituted pyrrole, making it easier to oxidize. The phenyl group's electronic effect would also modulate the redox behavior. A typical CV experiment would involve scanning the potential and observing the anodic peak corresponding to the oxidation of the pyrrole ring. This oxidation is generally an irreversible process for many substituted pyrroles, often leading to the formation of soluble products or polymeric films on the electrode surface. ibm.com The data obtained would be valuable for understanding the electronic properties and potential applications in materials science. rsc.org

Structure Activity Relationship Sar Investigations in Substituted Pyrrole Systems

Influence of Substitution Patterns on Molecular Conformation and Electronic Distribution

The presence of two butyl groups at the C3 and C4 positions of the pyrrole (B145914) ring introduces significant steric bulk. These flexible alkyl chains occupy a considerable volume, which can influence the planarity of the pyrrole ring and restrict intermolecular interactions, such as π-π stacking, by physically hindering the close approach of other molecules. nih.gov This steric hindrance can affect the material's physical properties, such as its crystal packing and solubility.

From an electronic standpoint, alkyl groups are known to be weakly electron-donating through an inductive effect. Consequently, the 3,4-dibutyl substituents slightly increase the electron density of the pyrrole ring. This enhanced electron density makes the ring more susceptible to electrophilic attack compared to an unsubstituted pyrrole, although the effect is generally less pronounced than that of resonance-donating groups.

The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609), with substitution preferentially occurring at the C2 (α) position. uobaghdad.edu.iqonlineorganicchemistrytutor.comuomustansiriyah.edu.iq This preference is due to the greater stability of the intermediate carbocation formed during the reaction, which can be stabilized by three resonance structures. uobaghdad.edu.iq By placing a methyl group at the C2 position in 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole, this most reactive site is blocked. This blockage directs any potential electrophilic substitution reactions to the less reactive C3 or C4 positions, or potentially to the phenyl ring, depending on the reaction conditions.

The phenyl group attached to the C5 position of the pyrrole ring plays a crucial role in extending the molecule's π-conjugated system. nih.gov This extension of conjugation occurs through the overlap of the p-orbitals of the phenyl ring with those of the pyrrole ring. The degree of this conjugation is highly dependent on the dihedral angle between the planes of the two aromatic systems; a more planar conformation allows for more effective orbital overlap, which in turn influences the electronic properties of the molecule, such as its absorption and emission spectra. rsc.org

The phenyl group also provides a site for intermolecular π-π stacking interactions, which can be a significant factor in the solid-state packing and supramolecular assembly of the compound. oup.com Furthermore, the phenyl ring can participate in hydrophobic interactions, affecting the molecule's solubility and its interaction with other nonpolar molecules or surfaces. nih.gov

Correlating Structural Modifications with Changes in Chemical Behavior or Physical Response

The specific substitution pattern of this compound directly translates into its unique chemical and physical properties. The combination of bulky, lipophilic butyl groups and the aromatic phenyl group suggests the molecule will have low water solubility and be more soluble in nonpolar organic solvents. These bulky groups can also disrupt crystal lattice formation, potentially leading to a lower melting point compared to more planar, unsubstituted analogs.

The electronic modifications to the pyrrole ring influence its chemical reactivity. The cumulative electron-donating effects of the methyl and dibutyl groups increase the ring's nucleophilicity, making it reactive toward electrophiles despite the blockage of the C2 position. uobaghdad.edu.iquctm.edu However, the steric hindrance from the bulky substituents may slow the rate of reaction by impeding the approach of reagents. The extended π-conjugation provided by the 5-phenyl group can be expected to shift the molecule's UV-visible absorption to longer wavelengths compared to pyrroles lacking this substituent. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Models for Pyrrole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property, which can include physical, chemical, or biological endpoints. wikipedia.org In the field of chemistry, this is often referred to as a Quantitative Structure-Property Relationship (QSPR). wikipedia.org For pyrrole derivatives, QSAR models are developed to predict various properties based on calculated molecular descriptors. nih.govmdpi.com

These models are built using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to correlate descriptors with an observed property. nih.gov The descriptors used in QSAR studies for pyrrole derivatives often fall into several categories: steric, electronic, and hydrophobic. nih.govnih.gov For instance, quantum chemical calculations can provide electronic descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, while steric fields can be modeled to understand how the shape of the molecule influences its behavior. nih.govnih.gov

A field-based QSAR (FB-QSAR) approach has been used to analyze pyrrole derivatives, indicating that steric and electrostatic fields significantly influence their activity. nih.gov Such models can guide the rational design of new pyrrole compounds with desired physical or chemical characteristics by predicting how structural changes will affect the outcome. nih.govacs.org

Coordination Chemistry and Ligand Applications of Pyrrole Based Systems

Pyrrole (B145914) Derivatives as Ligands for Metal Complexes

Pyrrole and its derivatives are a significant class of N-heterocyclic compounds that can function as ligands in metal complexes. nih.govnih.gov The coordination chemistry of these compounds is rich and varied, influenced by the nature of the pyrrole ring itself and the substituents it bears. The pyrrole moiety can coordinate to a metal center in several ways, primarily through the nitrogen atom or the π-system of the ring.

The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that can be donated to a metal center, forming a sigma (σ) bond. However, this lone pair is also involved in the aromatic sextet of the pyrrole ring, which reduces its basicity and, consequently, its donor strength compared to aliphatic amines. The deprotonation of the N-H group to form the pyrrolide anion significantly enhances the donor capacity of the nitrogen atom.

The coordination of the pyrrole nitrogen can lead to various coordination modes. In its neutral form, the pyrrole can act as a monodentate ligand through the nitrogen atom. Upon deprotonation, the resulting pyrrolide anion becomes a stronger σ-donor and can also participate in π-bonding interactions. The coordination chemistry of pyrrole-based ligands is diverse, with complexes exhibiting different geometries and coordination numbers depending on the metal ion and the steric and electronic properties of the ligand. mdpi.com For instance, diimino-pyrrole complexes of palladium have been shown to exhibit variable coordination modes. nih.gov

In the context of 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole, the nitrogen atom is the primary site for coordination to a metal ion. The electronic properties of the substituents on the pyrrole ring will modulate the electron density on the nitrogen atom, thereby influencing its donor strength.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescription
Monodentate (N-coordination) The pyrrole ligand binds to the metal center through the nitrogen atom. This is the most common coordination mode for neutral pyrrole derivatives.
Bridging The pyrrolide anion can bridge two metal centers, with the nitrogen atom coordinating to both.
η⁵-Coordination (π-coordination) In some cases, particularly with the pyrrolide anion, the entire five-membered ring can coordinate to a metal center in a η⁵-fashion, similar to the cyclopentadienyl (B1206354) ligand in ferrocene. wikipedia.org

Dibutyl Groups (at C3 and C4): The two butyl groups are bulky alkyl substituents that provide significant steric hindrance around the pyrrole core. This steric bulk can influence the coordination geometry of the metal complex, potentially preventing the coordination of multiple ligands to the metal center and favoring the formation of complexes with lower coordination numbers. The steric hindrance can also create a specific pocket around the metal center, which can be exploited in catalytic applications to control the selectivity of reactions. acs.orgunits.it

Phenyl Group (at C5): The phenyl group is an aromatic substituent that can influence the electronic properties of the pyrrole ring through both inductive and resonance effects. It is generally considered to be electron-withdrawing via induction but can act as a π-donor or π-acceptor depending on the electronic demand of the system. The phenyl group also adds to the steric bulk of the ligand and can engage in π-stacking interactions, which can be important in supramolecular chemistry.

The combination of these substituents makes this compound a sterically demanding ligand with tunable electronic properties. The steric crowding caused by the substituents can lead to distortions in the geometry of the metal complex, such as elongated metal-ligand bonds. wikipedia.org

Applications in Homogeneous and Heterogeneous Catalysis

Pyrrole-based ligands and their metal complexes have found widespread use in both homogeneous and heterogeneous catalysis. uctm.eduorganic-chemistry.org The versatility of the pyrrole scaffold allows for the synthesis of a wide range of catalysts for various organic transformations. mdpi.comrsc.orgresearchgate.net

In homogeneous catalysis , metal complexes of substituted pyrroles have been employed in reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. nih.gov The steric and electronic properties of the pyrrole ligand can be fine-tuned to control the activity and selectivity of the catalyst. For instance, the steric bulk provided by the dibutyl and phenyl groups in this compound could be advantageous in stereoselective catalysis.

In heterogeneous catalysis , pyrrole derivatives can be immobilized on solid supports to create robust and recyclable catalysts. researchgate.netmdpi.com The synthesis of N-substituted pyrroles has been achieved using various solid acid catalysts. mdpi.com While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential utility in various catalytic processes.

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

Catalytic ReactionPotential Role of the Ligand
Cross-Coupling Reactions The steric bulk could favor reductive elimination and influence the regioselectivity of the coupling partners.
Hydrogenation The chiral environment created by the substituents could lead to enantioselective hydrogenation of prochiral substrates.
Polymerization The ligand could stabilize active metal centers for olefin polymerization, with the substituents influencing the properties of the resulting polymer.

Supramolecular Chemistry and Molecular Recognition with Pyrrole-Containing Scaffolds

Pyrrole-containing scaffolds are of significant interest in the field of supramolecular chemistry and molecular recognition. taylorfrancis.comrsc.org The pyrrole N-H group is an excellent hydrogen bond donor, and this property has been widely exploited in the design of receptors for anions and other neutral molecules. nih.gov

The assembly of pyrrole-based units can lead to the formation of macrocycles, such as calix[n]pyrroles, which are powerful anion receptors. rsc.org These supramolecular systems can be designed to selectively bind specific anions through a combination of hydrogen bonding and other non-covalent interactions. While this compound is a single pyrrole unit, it can be a building block for more complex supramolecular architectures. The peripheral substituents would play a key role in defining the shape and solubility of such assemblies, as well as influencing their recognition properties. For example, the phenyl group could participate in aromatic stacking interactions, while the butyl groups would enhance solubility in nonpolar solvents.

Recent research has also explored the use of supramolecular pyrrole radical cations for applications in bacterial theranostics, highlighting the diverse potential of these scaffolds. rsc.org

Future Directions and Emerging Research Frontiers in Pyrrole Chemistry

Development of Green and Sustainable Synthetic Methodologies for Complex Pyrrole (B145914) Derivatives

The synthesis of highly substituted pyrroles, like the titular 3,4-Dibutyl-2-methyl-5-phenyl-1H-pyrrole, traditionally relies on multi-step sequences that can be inefficient and generate significant waste. acs.org Modern chemistry is increasingly focused on "green" methodologies that prioritize sustainability. conicet.gov.arresearchgate.net This involves the use of eco-friendly solvents like water or ionic liquids, energy-efficient activation methods such as microwave or ultrasound irradiation, and the development of reusable heterogeneous catalysts. semanticscholar.orgnih.gov

A significant advancement in this area is the rise of multicomponent reactions (MCRs), which allow for the construction of complex molecules like tetrasubstituted pyrroles in a single, atom-economical step. rsc.org For instance, researchers have developed a four-component synthesis of tetrasubstituted pyrroles using an ammonium (B1175870) salt as a readily available nitrogen source under metal-free conditions. nih.govacs.org Another green approach involves a three-component reaction using a basic ionic liquid as an efficient and recyclable catalyst in an aqueous medium. nih.gov Similarly, gold(I)-catalyzed three-component reactions have been shown to produce polysubstituted pyrroles at room temperature in ethanol, a greener solvent. ccspublishing.org.cn These methods represent a significant step towards the sustainable production of complex pyrrole derivatives. acs.org

Table 1: Comparison of Green Synthetic Methods for Polysubstituted Pyrroles

Method Key Features Catalyst/Conditions Advantages
Ionic Liquid-Promoted MCR Three-component reaction of acid chlorides, dialkyl acetylenedicarboxylates, and amino acids. nih.gov Butyl methyl imidazolium (B1220033) hydroxide (B78521) [bmim]OH in water. nih.gov Recyclable catalyst, use of water as solvent, high efficiency. nih.gov
Metal-Free Four-Component Reaction [2+1+1+1] condensation using an ammonium salt as the nitrogen source. nih.govacs.org Metal-free, thermal conditions (130 °C) in toluene. acs.org Readily available starting materials, formation of multiple bonds in one step. nih.govacs.org
Gold-Catalyzed MCR Three-component reaction of β-nitrostyrenes, 1,3-dicarbonyl compounds, and primary amines. ccspublishing.org.cn Gold(I) complex in ethanol. ccspublishing.org.cn Mild room temperature conditions, use of a safer solvent. ccspublishing.org.cn
Copper on Carbon Catalysis One-pot synthesis from nitroso dienophiles and 1,3-dienes. rsc.org Heterogeneous copper on carbon (Cu/C) under neat heating. rsc.org Heterogeneous catalyst, one-pot procedure. rsc.org

Exploration of Novel Reactivity and Cascade Reactions

Beyond simply creating the pyrrole ring, a major frontier lies in discovering new ways to functionalize it and to use it in elegant cascade reactions that rapidly build molecular complexity. nih.gov The electron-rich nature of the pyrrole ring makes it amenable to various transformations. nih.govresearchgate.net

One of the most powerful modern strategies is direct C–H activation, which allows for the attachment of new functional groups to the pyrrole core without pre-functionalization, saving steps and improving atom economy. chemistryviews.org For example, rhodium catalysts have been developed for the β-selective C–H arylation of pyrroles, a challenging transformation that typically favors the α-position. acs.org This provides a direct route to skeletons found in marine alkaloids like the lamellarins. acs.org

Cascade reactions, where multiple bond-forming events occur in a single operation, are also at the forefront. nih.gov Researchers have developed three-component cascade reactions involving α-diazoketones, nitroalkenes, and amines to forge polysubstituted pyrroles through a sequence of N-H insertion, oxidative dehydrogenation, and cycloaddition. nih.gov Another innovative "skeletal recasting" strategy uses a molecular perturbator to trigger the deconstruction and subsequent reconstruction of the pyrrole ring, enabling the conversion of simple pyrroles into more complex, fully substituted derivatives. acs.org These advanced methods provide access to previously difficult-to-make structures and open new avenues for molecular design. acs.org

Advancements in Computational Chemistry for Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern organic synthesis. Methods like Density Functional Theory (DFT) allow chemists to model reaction pathways, understand complex mechanisms, and predict the properties of new molecules before they are ever synthesized in the lab. acs.orghilarispublisher.com

For pyrrole chemistry, DFT studies have been used to elucidate the mechanisms of reactions like the Paal-Knorr synthesis, providing detailed insights into the transition states and intermediates involved. hilarispublisher.com This understanding helps in optimizing reaction conditions and designing more efficient catalysts. For example, theoretical investigations of pyrrole-isoxazole derivatives have explained their high selectivity as fluoride (B91410) chemosensors, attributing it to a deprotonation mechanism. nih.govnih.gov Such studies guide the rational design of new and improved sensors.

Furthermore, the emerging field of machine learning (ML) is beginning to make a significant impact. ML models are being trained on large datasets of chemical reactions to predict reaction outcomes, such as the yield of pyrrole condensation reactions. dntb.gov.uaresearchgate.net These predictive tools can accelerate the discovery of optimal synthetic routes and reduce the amount of trial-and-error experimentation required, making the process of developing new pyrrole-based compounds more efficient. frontiersin.org

Exploiting Pyrrole Scaffolds for Advanced Materials and Sensing Applications

The unique electronic properties of the pyrrole ring make it a valuable component in the development of advanced functional materials. researchgate.net When polymerized, pyrrole forms polypyrrole (PPy), a conductive polymer with good stability and processability. nih.gov This has led to its extensive use in electronics and bioelectronics.

A major area of research is in the field of chemical sensors and biosensors. researchgate.net Polypyrrole-based materials can be used as amperometric sensors, where they facilitate electron transfer in the detection of various analytes. rsc.orgrsc.org The polymer can be functionalized or used as a matrix to immobilize biologically active molecules like antibodies or DNA, creating highly specific biosensors. nih.govresearchgate.net For example, molecularly imprinted polypyrrole has been used to create sensors capable of detecting specific proteins, such as the SARS-CoV-2 spike glycoprotein. nih.gov

Beyond polymers, individual pyrrole derivatives are being explored for their use in organic electronics and as fluorescent chemosensors. nih.gov The photophysical properties of pyrrole-containing molecules can often be tuned by changing the substituents on the ring, allowing for the design of sensors that signal the presence of specific ions or molecules through a change in color or fluorescence. nih.gov DFT studies play a crucial role here, helping to predict how different substituents will affect the electronic and optical properties of the final material. nih.gov

Table 2: Applications of Pyrrole-Based Materials

Application Pyrrole System Principle of Operation
Electrochemical Biosensors Polypyrrole (PPy) films. nih.govresearchgate.net PPy acts as a conductive matrix to immobilize biorecognition elements (e.g., antibodies, DNA) and transduce binding events into an electrical signal. nih.govresearchgate.net
Amperometric Chemical Sensors Doped Polypyrrole films. rsc.orgrsc.org The polymer facilitates the electrocatalytic oxidation or reduction of a target analyte at an electrode surface. rsc.org
Molecularly Imprinted Sensors Polypyrrole imprinted with a target molecule (e.g., a protein). nih.gov A PPy matrix is polymerized around a template molecule. Removal of the template leaves specific cavities that selectively re-bind the target analyte. nih.gov
Fluorescent Anion Sensors Pyrrole-isoxazole derivatives. nih.govnih.gov The pyrrole N-H group interacts with specific anions (like fluoride), causing a deprotonation event that leads to a measurable change in the molecule's fluorescence. nih.govnih.gov
Neural Tissue Engineering Plasma-polymerized pyrrole coatings on electrospun scaffolds. nih.gov The coated scaffolds provide a biocompatible and permissive surface that supports the survival and growth of neural cells. nih.gov

Investigation of Chiral Pyrrole Systems and Asymmetric Synthesis

Chirality, or "handedness," is a critical feature in biological systems and, consequently, in drug design. The development of methods to synthesize specific enantiomers (non-superimposable mirror images) of complex pyrroles is a highly active and challenging area of research. nih.govrsc.org

Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement. nih.gov For pyrroles, this can involve creating chiral centers on the substituents or, in more advanced cases, on the pyrrole ring itself. A significant breakthrough has been the development of palladium-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles. acs.orgnih.govsciengine.com This reaction converts flat, aromatic pyrroles into three-dimensional, enantioenriched 2H-pyrrole derivatives containing a chiral quaternary carbon center with high selectivity (up to 97% enantiomeric excess). acs.orgnih.gov

Other successful strategies include iridium-catalyzed intramolecular reactions to generate spiro-2H-pyrrole derivatives with high enantioselectivity. rsc.org These methods often rely on the use of sophisticated chiral ligands that coordinate to the metal catalyst and control the stereochemical outcome of the reaction. The ability to selectively synthesize one enantiomer over another is crucial for developing new pharmaceuticals and chiral materials. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.